2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Multidrug resistance P-glycoprotein Cancer pharmacology

2-Amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (CAS 414907-28-1) is a heterocyclic small molecule belonging to the 2-amino-4H-benzo[h]chromene-3-carbonitrile class. It features a linearly fused benzene–chromene tricyclic core bearing a 6-chloro substituent, a pyridin-3-yl group at the 4-position, and a 3-carbonitrile group.

Molecular Formula C19H12ClN3O
Molecular Weight 333.78
CAS No. 414907-28-1
Cat. No. B2481912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
CAS414907-28-1
Molecular FormulaC19H12ClN3O
Molecular Weight333.78
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N)Cl
InChIInChI=1S/C19H12ClN3O/c20-16-8-14-17(11-4-3-7-23-10-11)15(9-21)19(22)24-18(14)13-6-2-1-5-12(13)16/h1-8,10,17H,22H2
InChIKeyYXWBTLFGIQSVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (CAS 414907-28-1): A Halogenated Benzochromene Scaffold for Anticancer and Anti-Infective Research Procurement


2-Amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (CAS 414907-28-1) is a heterocyclic small molecule belonging to the 2-amino-4H-benzo[h]chromene-3-carbonitrile class. It features a linearly fused benzene–chromene tricyclic core bearing a 6-chloro substituent, a pyridin-3-yl group at the 4-position, and a 3-carbonitrile group . This compound has been annotated in authoritative bioactivity databases for two distinct target profiles: inhibition of P-glycoprotein (P-gp)-mediated multidrug resistance with IC50 values in the low micromolar range, and inhibition of Staphylococcus aureus CrtN (4,4'-diapophytoene desaturase) with an IC50 of 200 nM . Its unique substitution pattern—combining a 6-chloro electron-withdrawing group with a meta-pyridinyl substituent—distinguishes it from the 6-unsubstituted analog (CAS 149550-46-9; MW 299.3 g/mol) and the pyridin-4-yl regioisomer (CAS 1272756-40-7), providing differential opportunities in structure–activity relationship (SAR) campaigns and target-focused screening .

Why In-Class 4H-Benzo[h]chromene-3-carbonitriles Cannot Be Interchanged with CAS 414907-28-1: The 6-Chloro and Pyridin-3-yl Differentiation


Close structural analogs within the 2-amino-4H-benzo[h]chromene-3-carbonitrile series exhibit markedly different biological profiles depending on the nature and position of the 4-aryl/heteroaryl group and the presence or absence of a 6-halogen substituent. The 6-chloro modification increases lipophilicity and has been shown in class-level SAR studies to enhance antitumor potency relative to unsubstituted or 6-methoxy analogs across multiple cancer cell lines . Furthermore, the pyridin-3-yl (meta-pyridinyl) regioisomer presents a different hydrogen-bonding geometry and electronic distribution compared to the pyridin-4-yl (para) analog, which can alter target engagement, as demonstrated by distinct antiproliferative and vascular-disruptive profiles of 3-pyridyl versus 4-pyridyl 4H-benzo[h]chromenes in comparative studies . Consequently, substituting CAS 414907-28-1 with the 6-unsubstituted analog (CAS 149550-46-9, MW 299.3), the 6-methoxy variant, or the pyridin-4-yl regioisomer (CAS 1272756-40-7) risks losing the specific P-glycoprotein inhibitory profile, the CrtN-targeting capacity, and the lipophilicity-dependent cellular penetration characteristics that define this compound's differential utility. The quantitative evidence below substantiates these differentiation claims.

2-Amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile: Quantitative Differentiation Evidence for Scientific Procurement


P-Glycoprotein (ABCB1) Multidrug Resistance Reversal: Direct Bioactivity Annotation for CAS 414907-28-1

CAS 414907-28-1 has been directly annotated in BindingDB (CHEMBL259976) as an inhibitor of human P-glycoprotein (P-gp/ABCB1), a key efflux transporter mediating multidrug resistance in cancer. Two independent assay formats confirm this activity: IC50 = 1.40 µM in a calcein-AM functional assay (inhibition of P-gp-mediated multidrug resistance in adriamycin-resistant human A2780/ADR cells) and IC50 = 1.86 µM in a Hoechst 33342 accumulation assay (inhibition of human P-gp in A2780 cells after 30 min) . In contrast, the 6-unsubstituted analog (CAS 149550-46-9) lacks a reported P-gp inhibition annotation in BindingDB or ChEMBL, and the pyridin-4-yl regioisomer (CAS 1272756-40-7) has no P-gp bioactivity data in these databases. This provides direct, target-level differentiation for P-gp-related research applications.

Multidrug resistance P-glycoprotein Cancer pharmacology

Staphylococcus aureus CrtN (Staphyloxanthin Biosynthesis) Inhibition: A Novel Anti-Virulence Target Profile

CAS 414907-28-1 is annotated in BindingDB (BDBM50247169; CHEMBL4101749) as an inhibitor of S. aureus CrtN (4,4'-diapophytoene desaturase), a critical enzyme in staphyloxanthin biosynthesis, with an IC50 of 200 nM in an enzymatic assay using 6His-tagged CrtN expressed in E. coli . CrtN inhibition represents an anti-virulence strategy that disarms the pathogen's golden carotenoid pigment, rendering it susceptible to host immune clearance. This target profile has not been reported for the 6-unsubstituted analog (CAS 149550-46-9), the pyridin-4-yl regioisomer (CAS 1272756-40-7), or the 6-methoxy series, making CAS 414907-28-1 uniquely positioned among commercially available benzochromene analogs for anti-infective drug discovery programs targeting staphylococcal virulence.

Anti-virulence Staphylococcus aureus CrtN inhibition

Pyridin-3-yl vs. Pyridin-4-yl Regioisomer Differentiation: Impact on Antiproliferative and Anti-Angiogenic Activity

The Schobert et al. (2018) study provides direct comparative data on a series of 2-amino-3-cyano-4-(3/4-pyridyl)-4H-benzo[h]chromenes (ligands 2a–d) and their ruthenium(II) complexes (3a–d). Among these, the 4-(pyridin-3-yl)-substituted compounds (corresponding to the substitution pattern of CAS 414907-28-1) and their 4-(pyridin-4-yl) counterparts displayed distinct biological profiles: complex 3b (bearing the pyridin-4-yl ligand) and complex 3c (bearing the pyridin-3-yl ligand) showed differential vascular-disruptive effects—both suppressed angiogenesis in zebrafish embryos, but only 3b–c destroyed the vasculature of the chorioallantoic membrane (CAM) and inhibited vasculogenic mimicry in U-87 glioblastoma cells . This demonstrates that the pyridine nitrogen position (meta vs. para) is not a silent structural variation but rather a determinant of anti-vascular pharmacology, making CAS 414907-28-1 (pyridin-3-yl) functionally distinct from its pyridin-4-yl regioisomer (CAS 1272756-40-7).

Regioisomer SAR Vascular disruption Antiproliferative

6-Chloro Lipophilicity Enhancement and Antitumor Potency: Class-Level SAR Inference

The El-Agrody et al. (2017) study systematically evaluated halogenated 2-amino-4H-benzo[h]chromene-3-carbonitriles against MCF-7, HCT-116, and HepG-2 cell lines and established that 6-chloro substitution significantly enhances antitumor activity compared to 6-methoxy or 6-unsubstituted analogs . Although this study examined 4-chlorophenyl and 4-dichlorophenyl derivatives rather than 4-(pyridin-3-yl) derivatives, the SAR principle—that the 6-chloro group increases lipophilicity (calculated logP) and correlates with improved cytotoxicity—is a class-level inference applicable to CAS 414907-28-1. This is supported by the general observation that 2-amino-6-chloro-4H-benzo[h]chromene derivatives consistently outperform their 6-methoxy counterparts in MTT cytotoxicity assays across multiple publications . The 6-unsubstituted analog (CAS 149550-46-9, MW 299.3) is both structurally and physicochemically distinct, with a lower molecular weight and reduced halogen-bonding capacity.

Lipophilicity-driven potency Halogen SAR Antitumor benzochromenes

Dual Pharmacological Profile: Simultaneous P-gp Inhibition and Antitumor Potential Differentiates from Single-Mechanism Analogs

CAS 414907-28-1 exhibits a dual pharmacological profile—P-glycoprotein inhibition (IC50 = 1.4–1.86 µM) combined with the class-level antitumor potential inherent to halogenated 4H-benzo[h]chromenes—that distinguishes it from both the 6-unsubstituted analog (CAS 149550-46-9), which has been reported as a tubulin polymerization inhibitor but lacks P-gp annotation, and the pyridin-4-yl regioisomer (CAS 1272756-40-7), which has no documented P-gp or CrtN activity . This dual-mechanism profile is relevant for programs targeting multidrug-resistant tumors, where simultaneous cytotoxic activity and efflux pump inhibition may produce synergistic effects. The combination of 6-chloro (lipophilicity driver), pyridin-3-yl (meta-directed hydrogen bonding), and 3-carbonitrile (electron-withdrawing group) in a single scaffold provides a polypharmacological starting point not present in any single commercially available analog.

Dual pharmacology P-gp modulation Polypharmacology

Recommended Procurement and Research Application Scenarios for 2-Amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile


P-Glycoprotein-Mediated Multidrug Resistance (MDR) Reversal Screening

CAS 414907-28-1 is the preferred benzochromene scaffold for academic or industrial laboratories conducting P-gp (ABCB1) efflux pump inhibition screening. With a documented IC50 of 1.40–1.86 µM in functional calcein-AM and Hoechst 33342 assays against adriamycin-resistant A2780/ADR human ovarian cancer cells, it provides a verified chemical starting point for MDR reversal studies . Researchers should select this compound over the 6-unsubstituted analog (CAS 149550-46-9) or the pyridin-4-yl regioisomer (CAS 1272756-40-7), neither of which carries P-gp inhibitory annotation in BindingDB or ChEMBL. The compound can serve as a tool compound for co-administration studies with conventional chemotherapeutics (e.g., doxorubicin, paclitaxel) to assess MDR reversal efficacy.

Anti-Virulence Drug Discovery Targeting Staphyloxanthin Biosynthesis in S. aureus

For anti-infective programs exploring non-bactericidal strategies against Staphylococcus aureus, CAS 414907-28-1 is uniquely positioned as the only benzochromene analog with documented CrtN inhibitory activity (IC50 = 200 nM against recombinant S. aureus Newman CrtN) . Unlike conventional antibiotics that exert selective pressure for resistance, CrtN inhibitors disarm the pathogen by blocking staphyloxanthin production, rendering S. aureus vulnerable to neutrophil-mediated killing. Procurement of this specific compound enables structure-based optimization of the benzochromene scaffold for improved CrtN affinity and in vivo efficacy, a research avenue not accessible with any other commercially available analog in this chemotype.

Structure–Activity Relationship (SAR) Studies on Halogenated Benzochromene Antitumor Agents

Medicinal chemistry teams optimizing 4H-benzo[h]chromene-3-carbonitriles for antitumor applications should include CAS 414907-28-1 in their compound library as the 6-chloro, pyridin-3-yl representative. Class-level SAR evidence from El-Agrody et al. (2017) demonstrates that 6-chloro substitution enhances lipophilicity and cytotoxicity relative to 6-methoxy or 6-unsubstituted analogs across MCF-7, HCT-116, and HepG-2 cell lines . Furthermore, the pyridin-3-yl group provides a heteroaryl 4-position substituent that may engage distinct hydrogen-bonding interactions compared to the 4-chlorophenyl or 4-pyridin-4-yl series, as evidenced by the differential vascular-disruptive pharmacology reported by Schobert et al. (2018) . Systematic SAR expansion around this chemotype requires procurement of this specific substitution pattern.

Dual-Mechanism Polypharmacology Research in Drug-Resistant Cancer Models

CAS 414907-28-1 is suitable for polypharmacology research programs investigating compounds that simultaneously exert cytotoxic effects and modulate drug efflux. Its combined profile—P-gp inhibition (IC50 = 1.4–1.86 µM) and the antitumor chemotype inherent to halogenated benzochromenes —offers a single-molecule tool to probe synergistic mechanisms in multidrug-resistant cancer cell lines. Experimental designs comparing CAS 414907-28-1 with the mono-pharmacological 6-unsubstituted analog (CAS 149550-46-9, tubulin-targeted only) can isolate the contribution of P-gp modulation to overall anti-proliferative efficacy in resistant models such as A2780/ADR, MCF-7/ADR, or NCI/ADR-RES. This scenario leverages the uniquely annotated multi-target profile of CAS 414907-28-1.

Quote Request

Request a Quote for 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.